
1-(4-Bromo-2-hydroxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-hydroxyphenyl)urea is an organic compound that features a bromine atom, a hydroxyl group, and a urea moiety attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-hydroxyaniline with isocyanates under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(4-Bromo-2-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenylurea.
Substitution: Formation of azido or thiol-substituted phenylurea derivatives.
科学研究应用
1-(4-Bromo-2-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and urea groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects.
相似化合物的比较
4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but differs in the aldehyde functionality.
4-Bromo-2-hydroxyacetophenone: Similar structure but contains a ketone group instead of a urea moiety.
4-Bromo-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a urea group.
Uniqueness: 1-(4-Bromo-2-hydroxyphenyl)urea is unique due to the presence of the urea group, which imparts distinct chemical and biological properties. The combination of bromine, hydroxyl, and urea functionalities makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC 名称 |
(4-bromo-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) |
InChI 键 |
VKJQCAIUKOCAHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


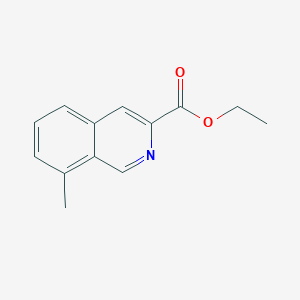
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
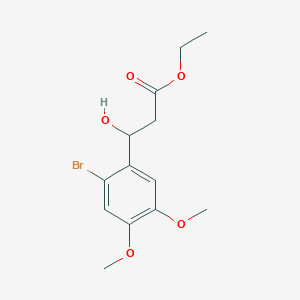
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
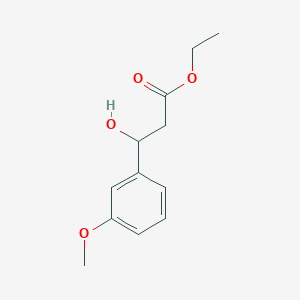
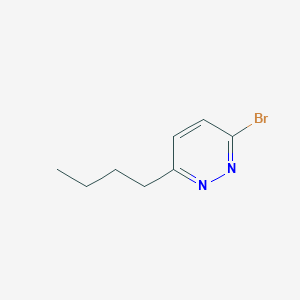


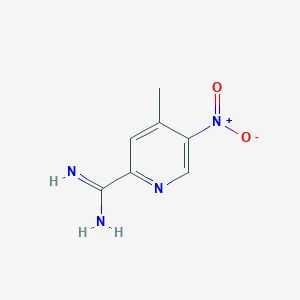
![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
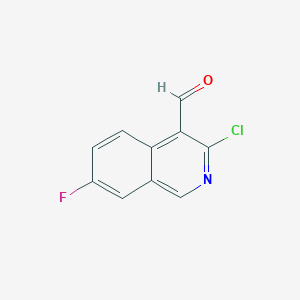
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
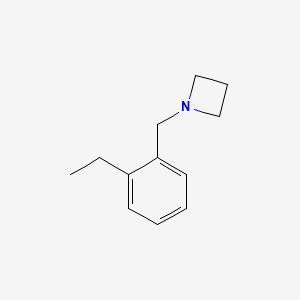
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)
